4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)
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Overview
Description
4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a chemical compound with the molecular formula C10H24N2O2. It is known for its unique structure, which includes two butanol groups connected by an azanediyl bridge with an aminoethyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) typically involves the reaction of butanol with an aminoethyl azanediyl precursor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and efficiency. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((2-Hydroxyethyl)azanediyl)bis(butan-1-ol)
- 4,4’-((2-Methylaminoethyl)azanediyl)bis(butan-1-ol)
- 4,4’-((2-Ethylaminoethyl)azanediyl)bis(butan-1-ol)
Uniqueness
4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is unique due to its specific aminoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-aminoethyl(4-hydroxybutyl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c11-5-8-12(6-1-3-9-13)7-2-4-10-14/h13-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBPIMJUAURTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN(CCCCO)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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